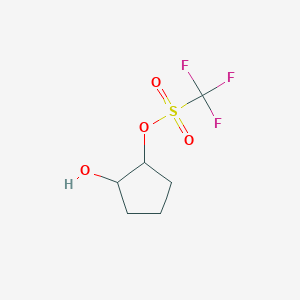![molecular formula C9H15NO2 B14259358 Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- CAS No. 212518-27-9](/img/structure/B14259358.png)
Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- is a chemical compound that belongs to the class of morpholines. Morpholines are heterocyclic organic compounds containing a six-membered ring with both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a 2-methyl-1-oxo-2-butenyl group attached to the morpholine ring, making it a unique derivative with specific properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives, including Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-, typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides under specific conditions to yield substituted morpholines .
Industrial Production Methods
Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and widely used due to the availability of diethanolamine and the straightforward reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- undergoes various chemical reactions typical of secondary amines. These include:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents .
Major Products Formed
Aplicaciones Científicas De Investigación
Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of corrosion inhibitors and surface-active agents
Mecanismo De Acción
The mechanism of action of Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also disrupt bacterial cell membranes, leading to cell death. The pathways involved include the inhibition of enzyme activity and the induction of reactive oxygen species (ROS) production .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other morpholine derivatives such as:
- Morpholine, 4-methyl-
- Morpholine, 4-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-
- N-Methylmorpholine .
Uniqueness
What sets Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- apart is its specific functional group, which imparts unique chemical and biological properties. This makes it particularly useful in applications where other morpholine derivatives may not be as effective .
Propiedades
Número CAS |
212518-27-9 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-methyl-1-morpholin-4-ylbut-2-en-1-one |
InChI |
InChI=1S/C9H15NO2/c1-3-8(2)9(11)10-4-6-12-7-5-10/h3H,4-7H2,1-2H3 |
Clave InChI |
UVUJHYKIETVFFL-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C(=O)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
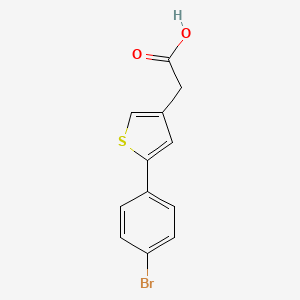

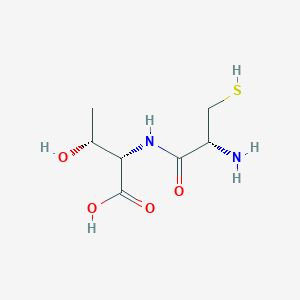
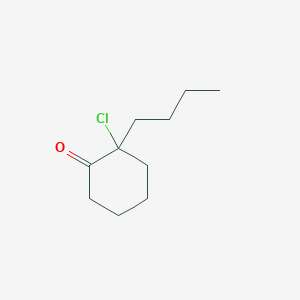



![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
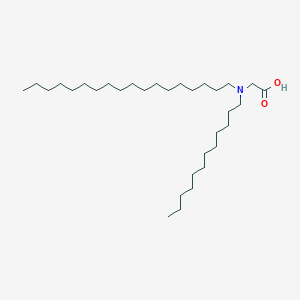
![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
